3-Amino-2-benzyl-2-methylpropan-1-ol
Description
3-Amino-2-benzyl-2-methylpropan-1-ol is a secondary amino alcohol characterized by a branched carbon chain containing a benzyl group, a methyl group, and both amino (-NH2) and hydroxyl (-OH) functional groups. For instance, the closely related compound 3-Amino-2-benzylpropan-1-ol (CAS 66102-69-0) has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol .
Properties
IUPAC Name |
2-(aminomethyl)-2-methyl-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(8-12,9-13)7-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRULCCSBUUFWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-benzyl-2-methylpropan-1-ol typically involves the reaction of benzyl chloride with 2-amino-2-methylpropan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride ion by the amino alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-benzyl-2-methylpropan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of benzyl ketone or benzyl aldehyde.
Reduction: Formation of 3-amino-2-benzyl-2-methylpropan-1-amine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-2-benzyl-2-methylpropan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 3-Amino-2-benzyl-2-methylpropan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
3-Amino-2-benzylpropan-1-ol
- Molecular Formula: C10H15NO
- Molecular Weight : 165.23 g/mol
- Structure : Lacks the 2-methyl group present in the target compound, resulting in reduced steric hindrance.
- Properties: Limited data are available, but the hydroxyl and amino groups suggest moderate polarity, likely influencing solubility in polar solvents like water or ethanol .
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (Metaxalone Related Compound B, CAS 66766-07-2)
- Molecular Formula: C11H17NO2
- Molecular Weight : 195.26 g/mol
- Structure: Features a phenoxy group instead of a benzyl group and includes a dimethyl-substituted aromatic ring.
- Properties: The phenoxy group enhances lipophilicity compared to benzyl derivatives, likely reducing water solubility .
Physical and Chemical Properties
The table below summarizes available data for comparable compounds:
*Note: Data for 3-Amino-2-benzyl-2-methylpropan-1-ol are extrapolated from analogs.
Biological Activity
3-Amino-2-benzyl-2-methylpropan-1-ol (CAS Number: 915796-29-1) is a compound that has garnered interest for its potential biological activities. This article reviews its synthesis, pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
3-Amino-2-benzyl-2-methylpropan-1-ol is characterized by the presence of an amino group, a benzyl group, and a branched alkyl chain. The synthesis typically involves the reaction of benzylamine with appropriate aldehydes or ketones under controlled conditions. Common solvents include ethanol or methanol, and catalysts may involve sodium borohydride or lithium aluminum hydride at varying temperatures depending on the desired yield and purity .
Pharmacological Properties
Research indicates that 3-Amino-2-benzyl-2-methylpropan-1-ol exhibits several biological activities:
1. Antimicrobial Activity
- Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.
2. Antifungal Properties
- In addition to antibacterial effects, it has been investigated for antifungal activity. Laboratory tests have demonstrated its ability to inhibit the growth of certain fungi, making it a candidate for further research in antifungal therapies.
3. Central Nervous System Effects
- The compound is also being explored for its neuroactive properties. Some studies have indicated that it may influence neurotransmitter systems, which could have implications for treating neurological disorders .
The mechanisms by which 3-Amino-2-benzyl-2-methylpropan-1-ol exerts its biological effects are not fully elucidated but are believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering metabolic pathways.
- Receptor Modulation : It could bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Data Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Antifungal | Inhibits certain fungi growth | |
| Neuroactive | Potential effects on neurotransmitter systems |
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of 3-Amino-2-benzyl-2-methylpropan-1-ol involved testing against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Neuropharmacological Evaluation
In another study focusing on neuropharmacological effects, researchers administered varying doses of the compound to animal models. Observations included alterations in locomotor activity and anxiety-like behaviors, indicating possible anxiolytic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
